(2S)-2-(4-tert-butylphenyl)propan-1-amine
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Overview
Description
(2S)-2-(4-tert-butylphenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-tert-butylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-tert-butylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with (S)-alanine to form the corresponding imine.
Reduction: The imine is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and enzymatic methods may also be employed to achieve stereoselective synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-tert-butylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2S)-2-(4-tert-butylphenyl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic properties.
Biological Research: It is used as a probe to study the interaction of amines with biological macromolecules.
Industrial Applications: The compound is investigated for its role in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-(4-tert-butylphenyl)propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-phenylpropan-1-amine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
(2S)-2-(4-methylphenyl)propan-1-amine: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and interactions.
Uniqueness
(2S)-2-(4-tert-butylphenyl)propan-1-amine is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
(2S)-2-(4-tert-butylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-8,10H,9,14H2,1-4H3/t10-/m1/s1 |
InChI Key |
JRTKZRUOKWPZDA-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CN)C1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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